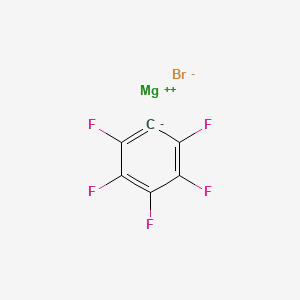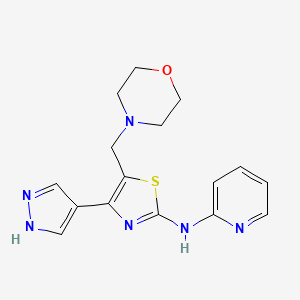
5-(morpholin-4-ylmethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(morpholin-4-ylmethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a morpholine ring, a pyrazole ring, a pyridine ring, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholin-4-ylmethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This step often involves the reaction of a suitable thioamide with a halogenated compound under basic conditions.
Introduction of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Attachment of the Morpholine Ring: This step typically involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Formation of the Pyridine Ring: This can be accomplished through condensation reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(morpholin-4-ylmethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5-(morpholin-4-ylmethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(morpholin-4-ylmethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine: Lacks the morpholine ring, which may affect its reactivity and biological activity.
5-(morpholin-4-ylmethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine derivatives: Various derivatives with different substituents on the rings can exhibit different properties.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer a distinct set of chemical and biological properties
Propriétés
Formule moléculaire |
C16H18N6OS |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
5-(morpholin-4-ylmethyl)-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H18N6OS/c1-2-4-17-14(3-1)20-16-21-15(12-9-18-19-10-12)13(24-16)11-22-5-7-23-8-6-22/h1-4,9-10H,5-8,11H2,(H,18,19)(H,17,20,21) |
Clé InChI |
JIGFVBGOEVYEOQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(N=C(S2)NC3=CC=CC=N3)C4=CNN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)

![Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate](/img/structure/B13874635.png)
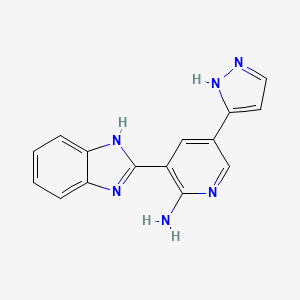
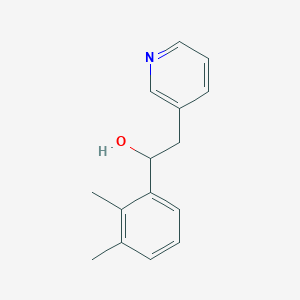
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)
![4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid](/img/structure/B13874643.png)

![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine](/img/structure/B13874650.png)

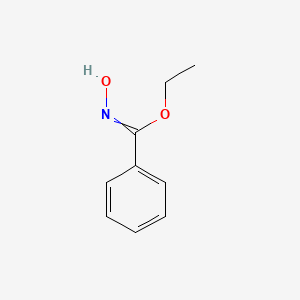

![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)
